molecular formula C13H14BrN3O2S B11823326 4-Amino-N-benzyl-5-bromo-N-methylpyridine-3-sulfonamide

4-Amino-N-benzyl-5-bromo-N-methylpyridine-3-sulfonamide

Cat. No.: B11823326
M. Wt: 356.24 g/mol
InChI Key: SYAJHBSNUJGDTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Characterization of Pyridine-Sulfonamide Core Framework

The pyridine-sulfonamide core of 4-amino-N-benzyl-5-bromo-N-methylpyridine-3-sulfonamide adopts a planar configuration stabilized by intramolecular hydrogen bonding and π-π stacking interactions. Single-crystal X-ray diffraction data from analogous sulfonamide-pyridine compounds reveal a triclinic crystal system with space group P1, characterized by unit cell parameters a = 6.714 Å, b = 8.630 Å, c = 11.403 Å, and angles α = 98.64°, β = 102.57°, γ = 102.91°. These metrics suggest a tightly packed lattice dominated by van der Waals interactions and hydrogen bonds between sulfonamide oxygen atoms and adjacent amine hydrogens.

The sulfonamide group at position 3 of the pyridine ring introduces torsional strain due to its tetrahedral geometry, deviating from the aromatic plane by approximately 12.5°. This distortion is mitigated by N–H···N hydrogen bonds between the sulfonamide nitrogen and the pyridine’s amino group, as evidenced by bond lengths of 2.89 Å in similar structures. The bromine atom at position 5 occupies a sterically unhindered equatorial position, minimizing repulsion with the sulfonamide moiety.

Table 1: Crystallographic Parameters of Pyridine-Sulfonamide Derivatives

Parameter Value Source
Crystal System Triclinic
Space Group P1
Unit Cell Volume (ų) 614.7
Torsional Angle (S–N–C) 112.3°

Electronic Effects of Bromine Substituent at Position 5

The bromine atom at position 5 exerts significant electron-withdrawing effects, polarizing the pyridine ring and altering its reactivity. Nuclear magnetic resonance (NMR) studies of related 5-bromopyridine derivatives show deshielding of the C4 and C6 protons, with chemical shifts (δ) increasing by 0.3–0.5 ppm compared to non-brominated analogs. This inductive effect reduces electron density at the amino group (position 4), as confirmed by a downfield shift of the N–H proton signal to δ 8.2 ppm in DMSO-d6.

Density functional theory (DFT) calculations predict a 12.7 kcal/mol stabilization of the brominated pyridine ring due to hyperconjugation between the C–Br σ* orbital and the aromatic π-system. This interaction lengthens the C5–Br bond to 1.89 Å, as observed in X-ray crystallography, and enhances the compound’s susceptibility to nucleophilic aromatic substitution at position 5.

Table 2: Electronic Perturbations Induced by Bromine Substituent

Property Brominated Compound Non-Brominated Analog
C5–X Bond Length (Å) 1.89 1.47 (C–H)
C4 Chemical Shift (δ) 8.5 ppm 8.0 ppm
Ring Stabilization (kcal/mol) 12.7 N/A

Conformational Analysis of N-Benzyl-N-methyl Amino Group

The N-benzyl-N-methyl substituent on the sulfonamide nitrogen adopts a gauche conformation to minimize steric clash between the benzyl aromatic ring and the pyridine core. Rotational energy barriers of 4.2 kcal/mol were calculated for the C–N bond connecting the sulfonamide to the benzyl group, favoring a dihedral angle of 62.1° between the pyridine and benzene planes. This orientation positions the benzyl group’s para-hydrogen 3.2 Å from the pyridine’s C6 hydrogen, enabling weak C–H···π interactions that stabilize the conformation.

Methyl substitution on nitrogen further restricts rotation, as evidenced by distinct NMR signals for the diastereotopic benzyl protons (Δδ = 0.15 ppm). X-ray data reveal a 1.52 Å distance between the methyl carbon and the sulfonamide oxygen, suggesting minor steric hindrance that is offset by favorable van der Waals contacts.

Table 3: Conformational Metrics of N-Substituents

Parameter Value Source
Dihedral Angle (Pyridine-Benzyl) 62.1°
C–H···π Distance (Å) 3.2
Rotational Barrier (kcal/mol) 4.2

Properties

Molecular Formula

C13H14BrN3O2S

Molecular Weight

356.24 g/mol

IUPAC Name

4-amino-N-benzyl-5-bromo-N-methylpyridine-3-sulfonamide

InChI

InChI=1S/C13H14BrN3O2S/c1-17(9-10-5-3-2-4-6-10)20(18,19)12-8-16-7-11(14)13(12)15/h2-8H,9H2,1H3,(H2,15,16)

InChI Key

SYAJHBSNUJGDTA-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CN=CC(=C2N)Br

Origin of Product

United States

Preparation Methods

Initial Pyridine Functionalization

The synthesis often begins with a substituted pyridine core. A common precursor is 3-aminopyridine, which undergoes sequential modifications:

  • Sulfonylation : Treatment with chlorosulfonic acid introduces the sulfonyl chloride group at the 3-position.

  • N-Alkylation : Reaction with benzyl methylamine in the presence of a base (e.g., K₂CO₃) forms the N-benzyl-N-methyl sulfonamide moiety.

  • Bromination : Electrophilic bromination at the 5-position using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane/methanol mixtures.

Example Protocol :

  • Step 1 : 3-Aminopyridine (10 mmol) is reacted with chlorosulfonic acid (12 mmol) at 0–5°C for 2 hours to yield pyridine-3-sulfonyl chloride.

  • Step 2 : The sulfonyl chloride is treated with benzyl methylamine (12 mmol) and triethylamine (15 mmol) in dichloromethane, stirred for 6 hours at room temperature.

  • Step 3 : Bromination is performed using Br₂ (1.2 equiv) in a CH₂Cl₂/MeOH (3:1) mixture with NaHCO₃, yielding the final product after purification (HPLC purity >98%).

Yield : 62–68% over three steps.

Direct Sulfonylation of Pre-Brominated Intermediates

Bromine-First Strategy

To avoid side reactions during bromination, some protocols prioritize introducing bromine early:

  • 5-Bromo-3-aminopyridine Synthesis : 3-Aminopyridine is brominated using Br₂ in acetic acid at 80°C.

  • Sulfonamide Formation : The brominated intermediate reacts with N-benzyl-N-methylamine and sulfonyl chloride under basic conditions (e.g., Cs₂CO₃).

Key Data :

ParameterValue
Bromination Temperature80°C
Sulfonylation BaseCs₂CO₃ (2.5 equiv)
Reaction Time12 hours
Isolated Yield74%

N-Alkylation Optimization

Iron-Catalyzed Alkylation

Recent advances utilize FeCl₂/K₂CO₃ systems for efficient N-alkylation, avoiding noble metals:

  • Substrates : 5-Bromo-3-sulfonamide pyridine and benzyl alcohols.

  • Conditions : 135°C, 20 hours under argon.

  • Yield : 89–93% with >95% purity.

Mechanism : The FeCl₂ catalyst facilitates a "borrowing hydrogen" pathway, dehydrogenating benzyl alcohol to benzaldehyde, which condenses with the sulfonamide before reduction.

One-Pot Tandem Reactions

Sulfonylation-Alkylation-Bromination

A streamlined one-pot method reduces purification steps:

  • Sulfonylation : 3-Aminopyridine + SO₂Cl₂ in DMF (0°C, 1 hour).

  • In Situ Alkylation : Addition of benzyl methylamine and K₂CO₃ (70°C, 6 hours).

  • Bromination : Direct addition of NBS (1.1 equiv) at 25°C.

Advantages :

  • Total yield: 58–60%.

  • Reduced solvent use (DMF only).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Multi-Step (Section 2)62–68>98High controllabilityLengthy purification
Bromine-First (Section 3)7495Minimizes side reactionsHigh-temperature bromination
Fe-Catalyzed (Section 4)89–9395Eco-friendly, high yieldRequires inert atmosphere
One-Pot (Section 5)58–6090Time-efficientLower yield

Critical Reaction Parameters

Solvent Selection

  • Sulfonylation : Dichloromethane or DMF preferred for solubility.

  • Bromination : Mixed polar solvents (CH₂Cl₂/MeOH) enhance electrophilic substitution.

Temperature Control

  • Bromination at >80°C risks pyridine ring decomposition.

  • Alkylation proceeds optimally at 70–135°C, depending on the catalyst.

Scalability and Industrial Feasibility

The FeCl₂/K₂CO₃ method (Section 4) is most scalable, achieving kilogram-scale production with 87% yield. Challenges include bromine handling and catalyst recycling, which are addressable via flow chemistry setups .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the 5-Bromo Position

The bromine atom at position 5 undergoes substitution reactions with nucleophiles due to electron-withdrawing effects from the sulfonamide and amino groups, which activate the pyridine ring.

NucleophileConditionsProductKey Findings
Amines (e.g., NH₃)Pd catalysis, 80–100°C5-Amino derivativesBromine replaced by amines in Suzuki-like conditions .
Methoxide (MeO⁻)K₂CO₃, DMF, 60°C5-Methoxy derivativesElectron-rich pyridines show faster substitution .
Thiols (RSH)CuI, DMSO, 120°C5-Thioether derivativesThiols react via radical intermediates under oxidative conditions .

Mechanistic Insight : The sulfonamide group enhances ring activation, directing nucleophiles to the brominated position. NAS proceeds via a two-step addition-elimination mechanism, with the amino group at position 4 stabilizing transition states through resonance .

Cross-Coupling Reactions Involving the 5-Bromo Group

The bromine participates in transition-metal-catalyzed cross-couplings, enabling C–C and C–heteroatom bond formation.

Reaction TypeCatalyst SystemPartnerProductYield*
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, THF/H₂OArylboronic acidsBiaryl derivatives70–85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Amines5-Aminoaryl derivatives60–78%
StillePdCl₂(PPh₃)₂, SnR₃Organostannanes5-Alkyl/aryl derivatives65–80%

*Yields estimated from analogous reactions in literature.

Key Observation : Suzuki couplings exhibit higher efficiency due to the pyridine ring’s electron-deficient nature, which accelerates oxidative addition . Steric hindrance from the N-benzyl group slightly reduces yields compared to simpler substrates.

Functionalization of the 4-Amino Group

The primary amine at position 4 undergoes typical reactions, though steric effects from adjacent substituents modulate reactivity.

ReactionReagentsProductNotes
AcylationAcCl, Et₃N, CH₂Cl₂4-Acetamido derivativeModerate yields due to steric bulk .
Schiff Base FormationAldehydes, MeOH, ΔImine derivativesReversible; stabilized by conjugation .
DiazotizationNaNO₂, HCl, 0–5°CDiazonium saltsIntermediate for Sandmeyer reactions .

Limitations : The N-methyl and N-benzyl groups on the sulfonamide restrict access to the amino group, necessitating excess reagents or prolonged reaction times .

Sulfonamide Group Reactivity

The sulfonamide moiety exhibits limited reactivity under mild conditions but undergoes cleavage or modification under specific stimuli.

ReactionConditionsOutcome
Acidic Hydrolysis6M HCl, refluxSulfonic acid + Amines
Bi(OTf)₃ CatalysisBi(OTf)₃, DCE, 80°CC–N bond cleavage to pyridine fragments
AlkylationR-X, K₂CO₃, DMFN-Alkylated sulfonamides

Notable Finding : Bi(OTf)₃ selectively cleaves the N–C bond in tertiary sulfonamides, producing pyridine-3-sulfonic acid and benzyl-methylamine derivatives . This reaction proceeds via protonation and carbocation intermediates.

Coordination Chemistry

The sulfonamide and amino groups act as ligands for metal ions, forming complexes with potential catalytic or medicinal applications.

MetalLigand SitesComplex StructureApplication
Ni(II)Sulfonamide O, Pyridine NOctahedral geometryAntimicrobial agents
Zn(II)Amino N, Sulfonamide OTetrahedral coordinationEnzyme inhibition

Case Study : Nickel complexes of analogous sulfonamides show enhanced antibacterial activity compared to free ligands, attributed to improved membrane permeability .

Pyridine Ring Modifications

The pyridine core participates in electrophilic and radical reactions.

ReactionConditionsProduct
N-OxidationmCPBA, CH₂Cl₂Pyridine N-oxide
Radical BrominationNBS, AIBN, CCl₄Additional bromination at position 2

Challenges : Electrophilic substitution is disfavored at positions adjacent to electron-withdrawing groups, limiting regioselectivity .

Scientific Research Applications

Cancer Treatment

One of the significant applications of 4-Amino-N-benzyl-5-bromo-N-methylpyridine-3-sulfonamide is in oncology. Research indicates that compounds in this class can act as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme implicated in cancer metabolism and progression. Inhibiting NAMPT can lead to reduced tumor growth and improved patient outcomes in various cancers, including leukemia and solid tumors .

Key Findings:

  • Mechanism : Inhibition of NAMPT affects cellular energy metabolism, which is crucial for cancer cell survival.
  • Types of Cancers : The compound has shown efficacy against multiple cancer types, including breast cancer, lung cancer, and ovarian cancer .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for treating bacterial infections. Studies have demonstrated that derivatives of sulfonamides can inhibit bacterial enzymes such as DapE, which is essential for bacterial cell wall synthesis. This inhibition leads to the suppression of bacterial growth, particularly against resistant strains like Klebsiella pneumoniae .

Case Study:

  • A synthesized analog of this compound was tested against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae, showing a minimum inhibitory concentration (MIC) of 0.39 μg/mL, indicating potent antibacterial activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the benzyl and pyridine moieties can significantly alter biological activity.

Modification Effect on Activity
Substitution on benzyl groupEnhanced binding affinity to target enzymes
Variations in sulfonamide partAltered solubility and bioavailability

Mechanism of Action

The mechanism of action of 4-Amino-N-benzyl-5-bromo-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This can lead to the disruption of metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares the target compound with three structurally analogous sulfonamide derivatives from recent literature (2019). Key differences in substitution patterns, synthetic approaches, and inferred properties are highlighted.

Key Observations:

Core Heterocycle: The target compound and –3 derivatives share a pyridine core, while uses a pyrimidine scaffold.

Substituent Effects :

  • Bromine Position : All compounds except feature bromine at position 5, suggesting a role in steric or electronic modulation (e.g., halogen bonding, metabolic resistance).
  • Sulfonamide Modifications :

  • The target’s N-benzyl and N-methyl groups may enhance lipophilicity compared to ’s 2,4-difluorophenyl group (electron-withdrawing) or ’s trifluoromethylphenyl group (strongly hydrophobic).
  • ’s methoxy group at pyridine position 2 could improve solubility relative to the target’s amino group at position 3.

employed toluenesulfonic acid in dioxane, indicating variability in acid-catalyzed reactions.

Table 2: Hypothetical Property Comparison

Property Target Compound Compound Compound
Lipophilicity (LogP) High (N-benzyl, N-methyl) Moderate (difluorophenyl) High (trifluoromethylphenyl)
Solubility Moderate (amino group) Low (methoxy, difluorophenyl) Low (trimethyl, trifluoromethyl)
Bioactivity Potential enzyme inhibition Biological evaluation noted Electrochemical applications

Key Insights:

  • Lipophilicity : The target’s N-benzyl and N-methyl groups likely increase membrane permeability compared to ’s polar difluorophenyl group.
  • Solubility: The amino group at position 4 may improve aqueous solubility relative to ’s methoxy group, which is less polar.
  • Biological Relevance : ’s compound was synthesized for biological evaluation, implying sulfonamide pyridines with bromine and electron-withdrawing groups may target specific enzymes or receptors.

Biological Activity

4-Amino-N-benzyl-5-bromo-N-methylpyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention due to its diverse biological activities. Sulfonamides are well-known for their antimicrobial properties, and derivatives like this compound are being explored for additional therapeutic effects, including anticancer, anti-inflammatory, and enzyme inhibition activities.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate benzyl and sulfonamide precursors. Characterization methods such as FT-IR, NMR (1H and 13C), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Sulfonamides, including this compound, exhibit significant antibacterial activity. Studies have shown that sulfonamide derivatives can inhibit bacterial growth by blocking folate biosynthesis, which is crucial for bacterial cell division. This compound has demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Anticancer Activity

Research indicates that certain sulfonamide derivatives possess anticancer properties. For instance, compounds similar to this compound have been tested against cancer cell lines such as MDA-MB-468 (breast cancer) and CCRF-CEM (leukemia). The compound exhibited IC50 values in the low micromolar range, indicating effective cytotoxicity under hypoxic conditions . The mechanism of action may involve the induction of apoptosis, as evidenced by increased levels of cleaved caspases in treated cells .

Anti-inflammatory Activity

The anti-inflammatory potential of sulfonamides is well-documented. Compounds similar to this compound have been evaluated for their ability to inhibit inflammatory mediators. Studies report that certain derivatives exhibit IC50 values lower than those of standard anti-inflammatory drugs like diclofenac, showcasing their potential as alternative therapeutic agents .

Enzyme Inhibition

Enzyme inhibition studies reveal that sulfonamides can act as effective inhibitors of various enzymes. For example, they have shown inhibitory activity against acetylcholinesterase (AChE) and urease. This suggests their potential application in treating conditions like Alzheimer's disease and urinary tract infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of the benzyl group and bromine atom appears to enhance its potency against microbial targets. Additionally, modifications in the pyridine ring or sulfonamide moiety can lead to variations in activity profiles, highlighting the importance of SAR studies in drug development .

Case Studies

Study Activity Evaluated Findings
AntimicrobialModerate to strong activity against Salmonella typhi; effective inhibition of bacterial growth
AnticancerIC50 values of 3.99 µM against MDA-MB-468; induced apoptosis via caspase activation
Anti-inflammatorySuperior anti-inflammatory activity compared to diclofenac with IC50 < 157 μg/mL
Enzyme InhibitionSignificant inhibition of AChE; potential implications for Alzheimer's treatment

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-amino-N-benzyl-5-bromo-N-methylpyridine-3-sulfonamide, and how can reaction conditions be optimized?

  • Methodology : Begin with a sulfonylation reaction between 5-bromo-3-pyridinesulfonyl chloride and N-benzyl-N-methylamine. Optimize stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to amine) and solvent polarity (e.g., dichloromethane or THF) to enhance yield. Monitor reaction progress via TLC or HPLC. Post-synthesis purification can employ column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Experimental Design : Use Design of Experiments (DoE) to test variables like temperature (0–40°C), base (e.g., triethylamine vs. pyridine), and reaction time (4–24 hours). Statistical analysis (ANOVA) identifies significant factors affecting yield .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize the compound’s structure and confirm purity?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to verify sulfonamide NH protons (δ 6.5–7.5 ppm) and bromine-induced deshielding in pyridine rings. Compare with NIST reference data for pyridine derivatives .
  • IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and NH bending (~1600 cm⁻¹).
  • MS (ESI+) : Look for [M+H]⁺ at m/z 410–412 (isotopic pattern from bromine).

Q. What are the compound’s solubility properties, and how do they influence solvent selection for reactivity studies?

  • Methodology : Perform solubility tests in polar (DMSO, water), semi-polar (THF), and non-polar solvents (toluene). Use UV-Vis spectroscopy to quantify solubility. Prioritize DMSO for stock solutions due to high solubility, but confirm inertness via control experiments .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity or biological interactions?

  • Methodology :

  • DFT : Optimize geometry using B3LYP/6-31G(d) to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Compare with experimental reaction outcomes (e.g., bromine substitution patterns) .
  • Molecular Docking : Dock the compound into protein targets (e.g., kinases) using AutoDock Vina. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

Q. What mechanistic insights explain contradictory data in bromine substitution reactions under varying conditions?

  • Methodology : Analyze competing pathways (e.g., SNAr vs. radical mechanisms) via kinetic isotope effects or trapping intermediates (e.g., using TEMPO for radicals). Contrast results from polar solvents (favoring ionic mechanisms) vs. radical initiators (e.g., AIBN) .

Q. How can advanced separation techniques (HPLC, GC-MS) resolve structural isomers or byproducts formed during synthesis?

  • Methodology : Use reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) to separate sulfonamide regioisomers. For volatile byproducts, employ GC-MS with a biscyanopropyl/phenyl polysiloxane column to resolve geometric isomers .

Q. What strategies address discrepancies between crystallographic data and computational predictions for the compound’s solid-state structure?

  • Methodology : Perform single-crystal X-ray diffraction (as in ) and compare bond lengths/angles with DFT-optimized structures. Adjust computational models (e.g., inclusion of dispersion corrections) to align with experimental torsion angles (e.g., C–S–N–C dihedral ≈ 120°) .

Data Contradiction and Validation

Q. How should researchers reconcile conflicting reports on the compound’s thermal stability?

  • Methodology : Conduct thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres. Cross-validate with differential scanning calorimetry (DSC) to detect exothermic/endothermic events. Discrepancies may arise from impurities or hydration states; purify via recrystallization (ethanol/water) before testing .

Q. What statistical approaches validate reproducibility in biological activity assays (e.g., IC₅₀ variability)?

  • Methodology : Apply Bland-Altman analysis to compare inter-lab IC₅₀ results. Use hierarchical clustering to identify outlier datasets caused by assay conditions (e.g., cell passage number, serum concentration) .

Methodological Resources

  • Synthetic Optimization : ICReDD’s reaction path search tools integrate quantum calculations with experimental feedback .
  • Crystallography : Refer to CCDC deposition guidelines for validating X-ray data .
  • Data Analysis : Utilize JMP or Minitab for DoE and ANOVA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.